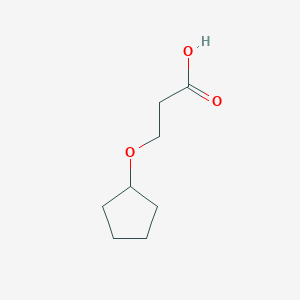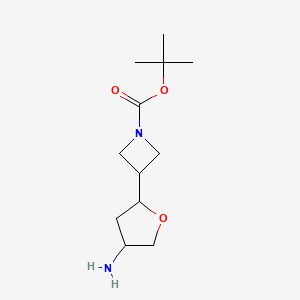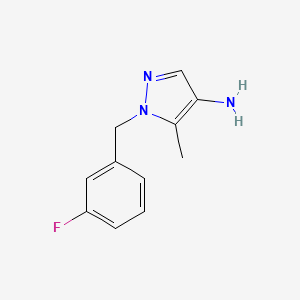
2,4,6-Tribromo-N-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Tribromo-N-methylaniline is an organic compound characterized by the presence of three bromine atoms attached to a benzene ring and an N-methyl group attached to the amino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tribromo-N-methylaniline typically involves the bromination of N-methylaniline. One common method includes the reaction of N-methylaniline with bromine in the presence of a solvent like glacial acetic acid. The bromine atoms are introduced at the ortho and para positions relative to the amino group, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound can involve more advanced techniques such as electrolytic reactions. For instance, benzene can be used as a raw material, with bromine salts as the bromine source and nitric acid as the electrolyte. This method ensures high bromine atom utilization and minimizes environmental pollution .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Tribromo-N-methylaniline undergoes various chemical reactions, including:
Electrophilic Substitution: The bromine atoms in the compound can be replaced by other electrophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Common Reagents and Conditions:
Bromination: Bromine in glacial acetic acid is commonly used for the bromination of N-methylaniline.
Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce the compound.
Major Products Formed: The major products formed from these reactions include various substituted anilines and their derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,4,6-Tribromo-N-methylaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4,6-Tribromo-N-methylaniline involves its interaction with various molecular targets and pathways. The bromine atoms in the compound can form strong bonds with other molecules, leading to the inhibition of microbial growth and other biological activities. The compound’s ability to undergo electrophilic substitution reactions also plays a crucial role in its mechanism of action .
Comparison with Similar Compounds
2,4,6-Tribromoaniline: Similar in structure but lacks the N-methyl group.
2,4,6-Tribromophenol: Contains a hydroxyl group instead of an amino group.
2,4,6-Tribromo-N-dimethylaniline: Contains two methyl groups attached to the amino group.
Uniqueness: 2,4,6-Tribromo-N-methylaniline is unique due to the presence of the N-methyl group, which influences its chemical reactivity and biological activity. This structural difference can lead to variations in its applications and effectiveness compared to similar compounds .
Properties
CAS No. |
81090-57-5 |
|---|---|
Molecular Formula |
C7H6Br3N |
Molecular Weight |
343.84 g/mol |
IUPAC Name |
2,4,6-tribromo-N-methylaniline |
InChI |
InChI=1S/C7H6Br3N/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3,11H,1H3 |
InChI Key |
YFBTXFWUHNDVHW-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-{[(Tert-butoxy)carbonyl]amino}furan-3-carboxylic acid](/img/structure/B15301718.png)


![6-[(Cyclopropylcarbamoyl)amino]pyridine-3-carboxylic acid](/img/structure/B15301734.png)


![1-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)-1H-benzo[d][1,2,3]triazole-5-carbonitrile](/img/structure/B15301761.png)

![3-{[(tert-butoxy)carbonyl]amino}-4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B15301769.png)


![5-[(5-Amino-1-methyl-pentyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15301795.png)
